Diammonium adipate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Dicarboxylic Acids - Adipates - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Food Additives -> ACIDITY_REGULATOR; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

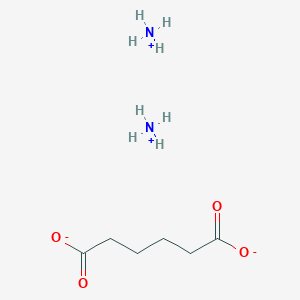

Structure

3D Structure of Parent

Properties

IUPAC Name |

diazanium;hexanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O4.2H3N/c7-5(8)3-1-2-4-6(9)10;;/h1-4H2,(H,7,8)(H,9,10);2*1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRSKSQHEOZFGLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCC(=O)[O-])CC(=O)[O-].[NH4+].[NH4+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

124-04-9 (Parent) | |

| Record name | Diammonium adipate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003385419 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID30889466 | |

| Record name | Hexanedioic acid, ammonium salt (1:2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30889466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder | |

| Record name | Hexanedioic acid, ammonium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

3385-41-9, 19090-60-9 | |

| Record name | Diammonium adipate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003385419 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Adipic acid, ammonium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019090609 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexanedioic acid, ammonium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hexanedioic acid, ammonium salt (1:2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30889466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Adipic acid, ammonium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.902 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Diammonium adipate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.180 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIAMMONIUM ADIPATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9VH76YE3HU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physicochemical Characteristics of Diammonium Adipate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diammonium adipate, the diammonium salt of adipic acid, is a white crystalline solid with applications in various fields, including as a food additive (E number E359) and in chemical synthesis.[1][2] In the pharmaceutical industry, understanding the physicochemical properties of such salt forms is crucial for drug development, as these characteristics can significantly influence a drug product's stability, solubility, and bioavailability. This guide provides an in-depth overview of the core physicochemical characteristics of this compound, detailed experimental protocols for their determination, and a visual representation of its synthesis and characterization workflow.

Physicochemical Characteristics

The fundamental physicochemical properties of this compound are summarized in the tables below. These properties are critical for its handling, formulation, and application in research and development.

Table 1: General and Physical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | diazanium;hexanedioate | [3] |

| Synonyms | Ammonium adipate, Adipic acid diammonium salt | [3][4] |

| Molecular Formula | C₆H₁₆N₂O₄ | [2] |

| Molecular Weight | 180.20 g/mol | [2] |

| Appearance | White crystalline powder | [4] |

| Melting Point | Approximately 151-154 °C | [5] |

| Density | 1.25 g/cm³ | [BOC Sciences] |

| Solubility | Soluble in water, practically insoluble in alcohol. | [Muby Chemicals] |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Key Peaks/Shifts (ppm or cm⁻¹) | Reference |

| ¹H NMR (D₂O) | δ ~2.20 (m, 4H, -CH₂-C=O), δ ~1.55 (m, 4H, -CH₂-CH₂-) | [ChemicalBook] |

| FTIR (Transmission) | The spectrum is available for review. Key expected absorptions include N-H stretching of the ammonium ion, C=O stretching of the carboxylate, and C-H stretching of the alkyl chain. | [1][6] |

Experimental Protocols

This section outlines the detailed methodologies for the synthesis and characterization of this compound.

Synthesis of this compound

The synthesis of this compound is a straightforward acid-base neutralization reaction between adipic acid and ammonium hydroxide.[7]

Materials and Equipment:

-

Adipic acid (≥99%)

-

Ammonium hydroxide solution (28-30% NH₃ basis)

-

Deionized water

-

Ethanol (95%)

-

Magnetic stirrer with hotplate

-

250 mL round-bottom flask

-

Dropping funnel

-

pH meter or pH indicator strips

-

Büchner funnel and flask

-

Vacuum pump

-

Drying oven

Procedure:

-

Dissolution of Adipic Acid: In the 250 mL round-bottom flask, dissolve 14.61 g (0.1 mol) of adipic acid in 100 mL of deionized water. Gentle heating (to approximately 50-60 °C) may be applied to facilitate dissolution.

-

Neutralization: While stirring the adipic acid solution, slowly add concentrated ammonium hydroxide solution dropwise from the dropping funnel.

-

pH Monitoring: Continuously monitor the pH of the reaction mixture. The target pH for the formation of this compound is approximately 7.0-7.5.

-

Reaction Completion: After reaching the target pH, continue stirring the solution at room temperature for an additional 30 minutes to ensure the reaction is complete.

-

Crystallization: Cool the solution in an ice bath to induce the crystallization of this compound. The salt is less soluble in cold water.

-

Isolation: Collect the crystalline product by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials.

-

Drying: Dry the purified this compound crystals in a vacuum oven at a temperature below its melting point (e.g., 60-70 °C) until a constant weight is achieved.

Physicochemical Characterization

Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. The melting point is identified as the peak of the endothermic transition.

Apparatus:

-

Differential Scanning Calorimeter

-

Aluminum DSC pans and lids

-

Crimper for sealing pans

Procedure:

-

Sample Preparation: Accurately weigh 5-10 mg of the dried this compound sample into an aluminum DSC pan.

-

Encapsulation: Seal the pan with a lid using a crimper.

-

Instrument Setup: Place the sealed sample pan and an empty sealed reference pan into the DSC cell.

-

Thermal Program: Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

-

Data Analysis: Record the heat flow versus temperature. The temperature at the peak of the endothermic event corresponds to the melting point (Tm).

Principle: The equilibrium solubility is determined by measuring the concentration of a saturated solution of the compound in a specific solvent at a given temperature.

Apparatus:

-

Scintillation vials or flasks

-

Shaking incubator or magnetic stirrer

-

Analytical balance

-

UV-Vis spectrophotometer or HPLC system

-

Syringe filters (0.45 µm)

Procedure:

-

Sample Preparation: Add an excess amount of this compound to a known volume of the solvent (e.g., deionized water) in a vial.

-

Equilibration: Seal the vials and place them in a shaking incubator at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24-48 hours) to reach equilibrium.

-

Sampling and Filtration: Withdraw an aliquot of the suspension and immediately filter it through a syringe filter to remove undissolved solids.

-

Quantification: Dilute the filtrate to a suitable concentration and analyze it using a calibrated analytical method (e.g., UV-Vis spectrophotometry if the compound has a chromophore, or HPLC) to determine the concentration of this compound.

-

Calculation: The determined concentration represents the equilibrium solubility of the compound in the tested solvent at the specified temperature.

Principle: FTIR spectroscopy identifies functional groups in a molecule by measuring the absorption of infrared radiation.

Apparatus:

-

FTIR spectrometer

-

Agate mortar and pestle

-

KBr press

Procedure (KBr Pellet Method):

-

Sample Preparation: Grind 1-2 mg of the this compound sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar until a fine, homogeneous powder is obtained.

-

Pellet Formation: Transfer the powder to a pellet die and press it under high pressure to form a transparent or translucent pellet.

-

Spectral Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).

Principle: ¹H NMR spectroscopy provides information about the structure of a molecule by observing the magnetic properties of the hydrogen nuclei.

Apparatus:

-

NMR spectrometer

-

NMR tubes

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., D₂O) in an NMR tube.

-

Spectral Acquisition: Place the NMR tube in the spectrometer and acquire the ¹H NMR spectrum.

-

Data Analysis: Process the spectrum to identify the chemical shifts (δ), integration, and multiplicity of the signals, which correspond to the different types of protons in the molecule.

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key processes related to this compound.

References

- 1. AMMONIUM ADIPATE(3385-41-9) IR Spectrum [chemicalbook.com]

- 2. Ammonium adipate - Wikipedia [en.wikipedia.org]

- 3. Ammonium adipate | C6H16N2O4 | CID 167786 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CAS 19090-60-9: Ammonium adipate | CymitQuimica [cymitquimica.com]

- 5. US20110269993A1 - Processes for producing adipic acid from fermentation broths containing this compound - Google Patents [patents.google.com]

- 6. dev.spectrabase.com [dev.spectrabase.com]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Crystal Structure Analysis of Diammonium Adipate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diammonium adipate, the salt formed from the neutralization of adipic acid with ammonia, is a compound of significant interest, primarily as a precursor in the synthesis of Nylon 6,6. Its solid-state structure, governed by a network of hydrogen bonds, is crucial for understanding its physical properties and reactivity. This technical guide provides a comprehensive overview of the analytical techniques used to characterize the crystal structure of this compound and its analogs. While a complete, publicly available single-crystal X-ray diffraction dataset for this compound is not readily found in the surveyed literature, this guide details the established methodologies for its analysis, presents crystallographic data for homologous compounds, and outlines the key experimental protocols.

Introduction

The salt formation between a dicarboxylic acid and a diamine is a fundamental process in the production of polyamides. This compound ((NH₄)₂(C₆H₈O₄)) serves as a primary building block in this context. The arrangement of the ammonium and adipate ions in the crystal lattice, dictated by strong and directional hydrogen bonds, influences properties such as solubility, thermal stability, and ultimately, its performance in polymerization reactions. The analysis of its crystal structure provides invaluable insights into these characteristics.

The primary methods for elucidating the crystal structure of organic salts like this compound are single-crystal X-ray diffraction (SC-XRD) and powder X-ray diffraction (PXRD).[1][2] These techniques are complemented by thermal analysis methods such as thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to probe the material's thermal stability and phase transitions.[3][4]

Synthesis and Crystallization

The synthesis of this compound is a straightforward acid-base neutralization reaction between adipic acid and ammonia, typically carried out in an aqueous solution.[5]

Reaction: HOOC-(CH₂)₄-COOH + 2NH₃ → (NH₄)⁺OOC-(CH₂)₄-COO⁻(NH₄)⁺

Obtaining single crystals suitable for X-ray diffraction is a critical step.[6] Common crystallization techniques for organic salts include:

-

Slow Evaporation: A saturated solution of this compound is allowed to evaporate slowly at a constant temperature. This gradual increase in concentration promotes the formation of well-ordered single crystals.

-

Cooling Crystallization: A saturated solution at an elevated temperature is slowly cooled, reducing the solubility of the salt and inducing crystallization. The rate of cooling is a critical parameter for controlling crystal size and quality.

-

Antisolvent Vapor Diffusion: A solution of the salt is placed in a sealed container with a vial of a miscible "antisolvent" in which the salt is insoluble. Slow diffusion of the antisolvent vapor into the salt solution reduces its solubility, leading to crystal growth.

Crystallographic Analysis

While specific crystallographic data for this compound is not available in the public domain based on the conducted search, the analysis of homologous polymethylenediammonium adipates provides significant insight into the expected structural features. A study on a series of such compounds revealed that they crystallize in the monoclinic system.

Table 1: Crystallographic Data for Polymethylenediammonium Adipates

| Compound | Chemical Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) |

| Ethylenethis compound | C₈H₁₈N₂O₄ | Monoclinic | P2₁/n | 5.55 | 10.82 | 11.86 | 129 |

| Tetramethylenethis compound | C₁₀H₂₂N₂O₄ | Monoclinic | P2₁/c | 7.68 | 5.97 | 17.21 | 125.5 |

| Hexamethylenethis compound | C₁₂H₂₆N₂O₄ | Monoclinic | P2₁/n | 5.57 | 15.48 | 9.07 | 114 |

| Octamethylenethis compound | C₁₄H₃₀N₂O₄ | Monoclinic | P2₁/c | 5.40 | 6.72 | 20.97 | 94 |

Data sourced from Hirokawa, S., Ohashi, T., & Nitta, I. (1954). The crystal structure of some polymethylenediammonium adipates. I. Hexamethylenethis compound. Acta Crystallographica, 7(1), 87-91.

The crystal structures of these adipate salts are dominated by an extensive network of N—H···O hydrogen bonds between the ammonium groups of the cation and the carboxylate groups of the adipate anion.[7] These interactions are the primary drivers for the self-assembly of the ions into a defined three-dimensional supramolecular architecture.[8]

Experimental Protocols

Single-Crystal X-ray Diffraction (SC-XRD)

This is the most powerful technique for determining the precise atomic arrangement in a crystalline solid.[1]

Methodology:

-

Crystal Selection and Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) with well-defined faces and no visible defects is selected under a microscope. The crystal is mounted on a goniometer head using a cryo-loop and flash-cooled in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and radiation damage.

-

Data Collection: The mounted crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam (e.g., Mo Kα, λ = 0.71073 Å or Cu Kα, λ = 1.54184 Å) is directed at the crystal. The crystal is rotated, and a series of diffraction patterns are collected on a detector (e.g., a CCD or CMOS detector) at different orientations.

-

Data Processing: The collected diffraction images are processed to determine the unit cell parameters and the intensities of the diffraction spots. This step involves indexing the reflections, integrating their intensities, and applying corrections for factors such as Lorentz and polarization effects, and absorption.

-

Structure Solution and Refinement: The positions of the atoms in the unit cell are determined using direct methods or Patterson methods. The initial structural model is then refined against the experimental data using least-squares methods to optimize the atomic coordinates, and thermal parameters.

Powder X-ray Diffraction (PXRD)

PXRD is used for phase identification of a crystalline material and can also be used for structure determination when single crystals are not available.[2]

Methodology:

-

Sample Preparation: A finely ground powder of the crystalline material is prepared to ensure random orientation of the crystallites. The powder is typically packed into a sample holder.

-

Data Collection: The sample is irradiated with a monochromatic X-ray beam in a powder diffractometer. The intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).

-

Data Analysis: The resulting diffraction pattern, a plot of intensity versus 2θ, is a fingerprint of the crystalline phase. The positions and intensities of the diffraction peaks can be used to identify the substance by comparison with a database of known patterns. For structure determination, the pattern is indexed to determine the unit cell parameters, and then methods like Rietveld refinement are used to refine the crystal structure.

Thermal Analysis (TGA/DSC)

TGA and DSC provide information about the thermal stability, decomposition, and phase transitions of a material.[3][4]

Methodology:

-

Sample Preparation: A small amount of the sample (typically 2-10 mg) is accurately weighed and placed in a sample pan (e.g., aluminum or platinum).

-

TGA Analysis: The sample is heated in a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min). The mass of the sample is continuously monitored as a function of temperature. A plot of mass versus temperature reveals mass loss events corresponding to decomposition or dehydration.

-

DSC Analysis: The sample is subjected to a controlled temperature program (heating or cooling at a constant rate). The heat flow to or from the sample is measured relative to a reference. Endothermic or exothermic peaks in the DSC curve indicate phase transitions such as melting, crystallization, or solid-solid transitions.

Visualizations

The following diagrams illustrate the workflow and logical relationships in the crystal structure analysis of this compound.

References

- 1. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 2. researchgate.net [researchgate.net]

- 3. Thermal decomposition of ammonium perchlorate-based molecular perovskite from TG-DSC-FTIR-MS and ab initio molecular dynamics - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. This compound | 3385-41-9 | Benchchem [benchchem.com]

- 6. Synthesis, growth, and characterization studies of pure diphenylamine adipate crystal (DPA) | springerprofessional.de [springerprofessional.de]

- 7. researchgate.net [researchgate.net]

- 8. ias.ac.in [ias.ac.in]

An In-Depth Technical Guide to the Thermal Decomposition Pathway of Diammonium Adipate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diammonium adipate, a dicarboxylic acid salt, serves as a versatile intermediate in various chemical syntheses. Understanding its thermal decomposition pathway is critical for controlling reaction outcomes and ensuring process safety. This technical guide provides a comprehensive overview of the thermal degradation of this compound, detailing the sequential reaction steps, intermediate products, and gaseous species evolved. The guide synthesizes available data to present a clear, multi-stage decomposition mechanism, supported by quantitative analysis and detailed experimental protocols. Visualization of the decomposition pathway and experimental workflows is provided through logical diagrams to facilitate a deeper understanding of the process.

Introduction

The thermal decomposition of this compound is a process of significant industrial relevance, particularly in the synthesis of polyamides and other valuable chemical intermediates. The controlled heating of this salt initiates a series of chemical transformations, beginning with the formation of adipamide and culminating in the breakdown of the carbon backbone. This guide elucidates the step-by-step thermal degradation process, providing a foundational understanding for researchers and professionals in the field.

The Multi-Stage Thermal Decomposition Pathway

The thermal decomposition of this compound occurs in distinct stages, each characterized by specific chemical transformations and the evolution of gaseous byproducts.

Stage 1: Formation of Adipamide

The initial stage of decomposition involves an intramolecular dehydration and deammoniation to form adipamide. This reaction is a classic example of amide synthesis from an ammonium carboxylate salt. Upon heating, this compound loses two molecules of water and two molecules of ammonia to yield the more thermally stable adipamide.

Stage 2: Decomposition of Adipamide

Further heating of the resulting adipamide leads to the breakdown of its structure. While the precise mechanism can be complex, a plausible pathway involves the cyclization of the adipamide intermediate to form 5-cyanopentanoic acid, which can then undergo further reactions.

Stage 3: Fragmentation of the Carbon Backbone

At higher temperatures, the adipate backbone undergoes fragmentation. A key product from the degradation of adipic acid and its derivatives is cyclopentanone, formed via decarboxylation. The decomposition also releases carbon dioxide and other small gaseous molecules.

A proposed overall thermal decomposition pathway is illustrated below:

A Technical Guide to the Solubility of Diammonium Adipate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Diammonium adipate, the ammonium salt of adipic acid, is a compound with relevance in various chemical and pharmaceutical applications. A critical physicochemical parameter for its use in these fields is its solubility in organic solvents, which dictates its behavior in solution and is fundamental for process design, including reaction, crystallization, and formulation. This technical guide provides a comprehensive overview of the known solubility characteristics of this compound and presents detailed experimental protocols for its quantitative determination. While publicly available quantitative solubility data in organic solvents is scarce, this guide equips researchers with the necessary methodologies to generate this crucial data in-house.

Solubility Profile of this compound

Currently, there is a significant lack of specific quantitative data in peer-reviewed literature and chemical databases regarding the solubility of this compound in a wide range of organic solvents. The available information is largely qualitative.

Qualitative Solubility

This compound is well-documented as being soluble in water. One source indicates its aqueous solubility to be approximately 200 g/L at 25°C[1]. Conversely, it is reported to be "practically insoluble in alcohol"[2]. This low solubility in certain organic solvents makes them suitable as anti-solvents to induce crystallization from aqueous solutions[3].

Quantitative Solubility Data

A thorough search of scientific literature and chemical databases did not yield specific quantitative solubility values (e.g., in g/100 mL or mol/L) for this compound in common organic solvents. The following table summarizes the available qualitative information and highlights the need for experimental determination.

| Solvent | Solvent Type | Qualitative Solubility | Quantitative Solubility ( g/100g solvent) at 25°C |

| Water | Polar Protic | Soluble | ~20 |

| Ethanol | Polar Protic | Practically Insoluble | Data Not Available |

| Methanol | Polar Protic | Likely Low | Data Not Available |

| Acetone | Polar Aprotic | Likely Low | Data Not Available |

| Ethyl Acetate | Polar Aprotic | Likely Very Low | Data Not Available |

| Toluene | Non-polar | Likely Very Low | Data Not Available |

| Heptane | Non-polar | Likely Very Low | Data Not Available |

Note: The lack of quantitative data necessitates experimental determination for any application requiring precise solubility values.

Experimental Protocols for Solubility Determination

To address the gap in available data, this section provides detailed methodologies for the experimental determination of this compound solubility in organic solvents.

Gravimetric Method

The gravimetric method is a straightforward and widely used technique for determining the solubility of a solid in a liquid. It relies on the direct measurement of the mass of the solute dissolved in a known mass or volume of the solvent at equilibrium.

3.1.1 Principle

An excess of the solid solute (this compound) is equilibrated with a known amount of the solvent at a constant temperature. After equilibrium is reached, the undissolved solid is separated, and the amount of dissolved solute in a known amount of the saturated solution is determined by evaporating the solvent and weighing the residue.

3.1.2 Apparatus

-

Thermostatic shaker or magnetic stirrer with a hot plate

-

Analytical balance (accurate to ±0.1 mg)

-

Temperature-controlled oven or vacuum oven

-

Glass vials or flasks with airtight seals

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Pipettes and weighing dishes

3.1.3 Procedure

-

Sample Preparation: Add an excess amount of this compound to a series of glass vials, each containing a known volume or mass of the desired organic solvent.

-

Equilibration: Seal the vials tightly and place them in a thermostatic shaker set to the desired temperature. Agitate the mixtures for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.

-

Phase Separation: Once equilibrium is achieved, stop the agitation and allow the vials to stand undisturbed at the constant temperature for at least 2 hours to allow the excess solid to settle.

-

Sample Withdrawal: Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a pre-heated or pre-cooled syringe to the experimental temperature. Immediately filter the solution through a syringe filter into a pre-weighed weighing dish.

-

Solvent Evaporation: Place the weighing dish in a temperature-controlled oven at a temperature sufficient to evaporate the solvent without decomposing the this compound. A vacuum oven is recommended to facilitate evaporation at a lower temperature.

-

Mass Determination: Once the solvent is completely evaporated, cool the weighing dish in a desiccator and weigh it on an analytical balance. Repeat the drying and weighing process until a constant mass is obtained.

-

Calculation: The solubility (S) is calculated using the following formula:

S ( g/100 g solvent) = [(mass of dish + residue) - (mass of empty dish)] / [(mass of dish + solution) - (mass of dish + residue)] * 100

High-Performance Liquid Chromatography (HPLC) Method

For solvents in which this compound has very low solubility, or for complex matrices, an HPLC method can provide higher sensitivity and selectivity for quantification.

3.2.1 Principle

A saturated solution of this compound is prepared and then diluted. The concentration of the diluted solution is determined by HPLC with a suitable detector (e.g., UV-Vis or a universal detector like a Charged Aerosol Detector, CAD, as adipates lack a strong chromophore). The solubility is then calculated by back-calculating to the original undiluted saturated solution.

3.2.2 Apparatus

-

HPLC system with a pump, autosampler, column oven, and detector.

-

A suitable HPLC column (e.g., a C18 reversed-phase column for analysis of the adipate anion, or an ion-exchange column).

-

Analytical balance, volumetric flasks, and pipettes.

-

Syringe filters.

3.2.3 Procedure

-

Standard Preparation: Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., water or a mobile phase mixture). From the stock solution, prepare a series of calibration standards by serial dilution.

-

Calibration Curve: Inject the calibration standards into the HPLC system and record the peak area response for each concentration. Construct a calibration curve by plotting peak area versus concentration.

-

Saturated Solution Preparation: Prepare a saturated solution of this compound in the organic solvent of interest following the equilibration and phase separation steps described in the gravimetric method (Section 3.1.3, steps 1-3).

-

Sample Preparation for Analysis: Withdraw a known volume of the clear, saturated supernatant and dilute it with a suitable solvent to a concentration that falls within the range of the calibration curve.

-

HPLC Analysis: Inject the diluted sample into the HPLC system and record the peak area.

-

Calculation: Determine the concentration of the diluted sample from the calibration curve. The solubility is then calculated by multiplying this concentration by the dilution factor.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of this compound.

Caption: Workflow for determining the solubility of this compound.

Conclusion

The solubility of this compound in organic solvents is a critical parameter for its application in research and industry, yet quantitative data is largely unavailable. This guide has summarized the existing qualitative knowledge and provided detailed, actionable experimental protocols for the gravimetric and HPLC methods to enable researchers to determine these values. The provided workflow diagram offers a clear visual representation of the necessary steps. Accurate and reproducible solubility data generated through these methods will facilitate the development of robust and efficient processes involving this compound.

References

Diammonium Adipate as a Precursor for Nylon 6,6 Synthesis: A Technical Guide

Introduction

Nylon 6,6, a prominent member of the polyamide family, is a high-performance engineering thermoplastic renowned for its exceptional mechanical strength, thermal stability, and chemical resistance.[1][2] First synthesized in the 1930s by Wallace Carothers at DuPont, it has since found widespread application in industries ranging from textiles and carpets to automotive components and consumer goods.[3][4] The synthesis of high-quality Nylon 6,6 is critically dependent on the purity and precise stoichiometry of its monomeric precursors. The most direct and industrially favored precursor is hexamethylenediammonium adipate, commonly referred to as "nylon salt" or this compound.[1][4][5] This salt is formed through the acid-base neutralization of its two constituent monomers: hexamethylenediamine (a diamine) and adipic acid (a dicarboxylic acid), each contributing six carbon atoms to the polymer backbone, hence the "6,6" designation.[2][6]

This technical guide provides an in-depth overview of the synthesis of Nylon 6,6 using this compound, targeting researchers and chemical engineers. It covers the synthesis of the nylon salt precursor, its subsequent polycondensation into the polymer, detailed experimental protocols, and key characterization data.

Part 1: Synthesis of this compound (Nylon Salt)

The formation of this compound is a crucial first step that ensures the exact 1:1 molar ratio of the amine and carboxylic acid functional groups required for high molecular weight polymer formation.[1] This stoichiometric precision is achieved by isolating the crystalline salt before the polymerization stage.[7]

1.1 Reaction Chemistry

The synthesis is a straightforward acid-base neutralization reaction. Hexamethylenediamine acts as the base, and adipic acid provides the acidic protons. The reaction is typically carried out in a solvent, such as water or ethanol, in which the resulting salt precipitates.[1][7]

-

Hexamethylenediamine: H₂N-(CH₂)₆-NH₂

-

Adipic Acid: HOOC-(CH₂)₄-COOH

The reaction forms the hexamethylenethis compound salt, a zwitterionic compound.[8]

1.2 Industrial and Laboratory Preparation

Industrially, solutions of adipic acid and hexamethylenediamine are mixed in a reactor.[5][8] The resulting nylon salt solution is often decolorize with activated carbon, concentrated through evaporation, and clarified to remove any solid traces before being transferred to the polymerization plant.[8] For certain processes, the solid salt is isolated, washed, and dried.[7][8]

In a laboratory setting, ethanol is a common solvent for the preparation, as the nylon salt is less soluble in it, facilitating precipitation and collection.[7] The purity of the reactants is paramount; industrial targets often exceed 99.5%, as even trace impurities can discolor the final polymer or disrupt the chain uniformity, leading to inferior mechanical properties.[1]

Table 1: Reactant Specifications and Salt Formation Conditions

| Parameter | Specification/Value | Source(s) |

| Reactants | ||

| Adipic Acid Purity | > 99.5% | [1] |

| Hexamethylenediamine Purity | > 99.5% | [1] |

| Molar Ratio (Acid:Diamine) | 1:1 (Equimolar) | [1][6] |

| Reaction Conditions (Lab Scale) | ||

| Solvent | Ethanol or Water | [7] |

| Temperature | Gentle heating (e.g., low heat for 10 min) | [7] |

| Industrial Process | ||

| Solvent | Water or Methanol | [8][9] |

| Initial Concentration | ~48-52% aqueous solution | [8][10] |

| Post-Evaporation Concentration | 65% to 84% aqueous solution | [8][10] |

Part 2: Polycondensation of this compound to Nylon 6,6

The conversion of the this compound salt into Nylon 6,6 is achieved through a process called polycondensation, a type of step-growth polymerization.[6][11] This reaction involves heating the salt to high temperatures, which drives off water and forms repeating amide linkages, creating the long polymer chains.[2][6]

2.1 Reaction Chemistry and Mechanism

The polymerization is an equilibrium reaction. To achieve a high degree of polymerization, the water formed as a byproduct must be continuously removed, shifting the equilibrium toward the product side in accordance with Le Chatelier's principle.[6][11] The reaction proceeds by the nucleophilic attack of the amine group on the carbonyl carbon of the carboxylic acid, leading to the formation of an amide bond and the elimination of a water molecule.[11]

The process begins by forming dimers, trimers, and other short-chain oligomers, which then continue to react until a high molecular weight polymer is formed.[11][12]

2.2 Industrial Polymerization Process

The industrial production of Nylon 6,6 is typically carried out in a multi-stage process:[9][10][13]

-

Evaporation: The aqueous nylon salt solution is first concentrated by heating in an evaporator to remove excess water.[9][10]

-

Pressurized Heating: The concentrated solution is transferred to an autoclave. The temperature is raised significantly (e.g., to 250°C), and the pressure is allowed to build (e.g., to 18 bar) to keep the remaining water in the liquid phase and control the reaction rate.[10][14]

-

Pressure Reduction: The pressure is then gradually reduced to atmospheric pressure, allowing the removal of water vapor and driving the polymerization to completion.[10]

-

Extrusion: The resulting molten polymer is then extruded, cooled, and pelletized or spun into fibers.[9][15]

Table 2: Typical Polycondensation Parameters for Nylon 6,6 Synthesis

| Parameter | Value/Range | Source(s) |

| Polymerization Temperature | 250°C - 280°C | [10][16][17] |

| Autoclave Pressure | Up to 18 bar (~260 psi) | [10] |

| Reaction Duration | ~60 minutes (pressure phase) | [10] |

| Environment | Inert atmosphere (e.g., Nitrogen) | [18] |

| Melting Point of Nylon Salt | ~197°C | [18] |

| Melting Point of Nylon 6,6 | ~264-265°C | [2][19] |

Part 3: Visualized Workflows and Mechanisms

To better illustrate the synthesis process, the following diagrams outline the key stages and chemical transformations.

Caption: Overall workflow for Nylon 6,6 synthesis from raw materials.

Caption: The polycondensation reaction forming the amide linkage.

Part 4: Detailed Experimental Protocols

The following protocols provide standardized procedures for the laboratory synthesis of this compound and its subsequent polymerization.

4.1 Protocol 1: Laboratory Synthesis of Hexamethylenethis compound

This protocol is adapted from standard laboratory procedures for preparing nylon salt.[7]

-

Materials:

-

Adipic Acid (10.00 g)

-

Hexamethylenediamine (70% v/v aqueous solution, ~12 mL)

-

Ethanol (95%, ~130 mL)

-

250 mL Beaker

-

Büchner funnel and filter paper

-

Heating plate

-

-

Procedure:

-

Weigh 10.00 g of adipic acid and dissolve it in 100 mL of ethanol in a 250 mL beaker. Gentle heating may be required to fully dissolve the acid.

-

To this solution, slowly add 12 mL of the 70% aqueous hexamethylenediamine solution while stirring.

-

Gently heat the mixture on a low-heat setting for approximately 10 minutes. A white precipitate of hexamethylene this compound (nylon salt) will form.[7]

-

Allow the mixture to cool to room temperature to maximize precipitation.

-

Collect the white solid product using a Büchner funnel under vacuum.

-

Wash the collected salt cake with three successive 10 mL portions of cold ethanol to remove any unreacted monomers.[7]

-

Air dry the product completely until no odor of ethanol remains.

-

Weigh the final dry product to calculate the percentage yield. The melting point can be determined as an optional characterization step (literature value: ~197°C).[18]

-

4.2 Protocol 2: Laboratory Polycondensation of Nylon Salt to Nylon 6,6

This protocol describes the conversion of the prepared salt into the polymer via melt polymerization.[7]

-

Materials:

-

Dried Hexamethylenethis compound (from Protocol 1)

-

Large ignition tube or similar heat-resistant reaction vessel

-

High-temperature heating apparatus (e.g., silicone oil bath or heating mantle)

-

Thermometer (-20°C to 350°C)

-

System for inert gas purge (e.g., Nitrogen)

-

-

Procedure:

-

Place a known quantity of the dried nylon salt into the ignition tube.

-

Set up the heating apparatus and place the tube inside. Begin purging the system with an inert gas like nitrogen to prevent oxidative degradation.

-

Heat the salt gradually. As the temperature approaches its melting point (~197°C), the salt will begin to melt and water vapor will be evolved.

-

Continue to increase the temperature to above the melting point of Nylon 6,6 (i.e., >265°C, typically around 280°C) while maintaining the inert atmosphere.

-

Hold the molten mass at this temperature to allow the polymerization to proceed. The viscosity of the melt will noticeably increase as the polymer chains grow. The removal of water is critical at this stage.

-

After the desired reaction time, cool the vessel. The molten polymer will solidify upon cooling.

-

The solid Nylon 6,6 can be removed from the tube (this may require breaking the glass if a specialized reactor is not used). The polymer can be drawn into a fiber from the melt using a glass rod to demonstrate its properties.

-

Part 5: Characterization and Properties

The final Nylon 6,6 polymer is characterized to confirm its structure, thermal properties, and purity.

5.1 Characterization Techniques

-

Thermogravimetric Analysis (TGA): Used to study the thermal stability and decomposition profile of the polymer.[20]

-

Fourier-Transform Infrared Spectroscopy (FTIR): Confirms the presence of characteristic functional groups, such as N-H and C=O in the amide linkages.[20][21]

-

Differential Scanning Calorimetry (DSC): Determines key thermal transitions, including the melting point (Tm) and glass transition temperature (Tg).[8]

-

X-Ray Diffraction (XRD): Assesses the crystalline structure of the polymer.[21]

Table 3: Physicochemical Properties of Nylon 6,6

| Property | Value | Source(s) |

| Chemical Formula | (C₁₂H₂₂N₂O₂)n | [2] |

| Density | ~1.14 g/mL | [2] |

| Melting Point (Tm) | 264 °C | [2] |

| Glass Transition Temp (Tg) | ~47 °C | [6] |

| Appearance | Amorphous solid | [22] |

| Solubility | Slightly soluble in boiling water | [22] |

The synthesis of Nylon 6,6 via the this compound (nylon salt) precursor route is a robust and highly controlled industrial process. The initial formation and isolation of the salt ensure the precise equimolar stoichiometry of the diamine and diacid monomers, which is essential for achieving high molecular weight and desirable mechanical properties in the final polymer. The subsequent polycondensation reaction, driven by heat and the efficient removal of water, yields a versatile thermoplastic that remains a cornerstone of the polymer industry. The detailed protocols and data presented in this guide offer a comprehensive framework for the synthesis and understanding of this critical engineering material.

References

- 1. News - Nylon 66 Salt Preparation via Neutralization [lonnmeter.com]

- 2. Nylon 66 - Wikipedia [en.wikipedia.org]

- 3. community.wvu.edu [community.wvu.edu]

- 4. This compound | 19090-60-9 | Benchchem [benchchem.com]

- 5. cdn.intratec.us [cdn.intratec.us]

- 6. quora.com [quora.com]

- 7. terrificscience.org [terrificscience.org]

- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 9. multimedia.3m.com [multimedia.3m.com]

- 10. EP3487908A1 - Polyamide pa 6-6 synthesis process - Google Patents [patents.google.com]

- 11. pslc.ws [pslc.ws]

- 12. shura.shu.ac.uk [shura.shu.ac.uk]

- 13. scholarworks.uark.edu [scholarworks.uark.edu]

- 14. pubs.acs.org [pubs.acs.org]

- 15. youtube.com [youtube.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. tandfonline.com [tandfonline.com]

- 19. researchgate.net [researchgate.net]

- 20. tainstruments.com [tainstruments.com]

- 21. mdpi.com [mdpi.com]

- 22. How is Nylon 66 obtained Give reaction class 12 chemistry CBSE [vedantu.com]

Spectroscopic Analysis of Diammonium Adipate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of diammonium adipate, a compound of interest in various chemical and pharmaceutical applications. The focus is on two core analytical techniques: Fourier-Transform Infrared (FTIR) Spectroscopy and Nuclear Magnetic Resonance (NMR) Spectroscopy. This document details experimental protocols, presents quantitative data, and offers visual workflows to aid in the structural elucidation and characterization of this molecule.

Introduction to this compound

This compound is the ammonium salt of adipic acid, a dicarboxylic acid. Its structure consists of an adipate dianion and two ammonium cations. Spectroscopic techniques are crucial for confirming the identity, purity, and structural integrity of this compound. FTIR spectroscopy provides information about the functional groups present, while NMR spectroscopy offers detailed insights into the molecular structure and the chemical environment of individual atoms.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful technique for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. In this compound, the key functional groups are the ammonium ion (NH₄⁺) and the carboxylate group (COO⁻).

Experimental Protocol: FTIR Analysis

A common and effective method for analyzing solid samples like this compound is the Potassium Bromide (KBr) pellet method.

Instrumentation:

-

FTIR Spectrometer

-

Agate mortar and pestle

-

Hydraulic press for pelletizing

-

KBr powder (spectroscopic grade)

Sample Preparation (KBr Pellet Method):

-

Thoroughly dry the KBr powder to remove any moisture, which can interfere with the IR spectrum.

-

Weigh out approximately 1-2 mg of the this compound sample and 100-200 mg of dry KBr powder.

-

Grind the this compound sample to a fine powder in an agate mortar.

-

Add the KBr powder to the mortar and mix thoroughly with the sample by gentle grinding to ensure a homogenous mixture.

-

Transfer the mixture to a pellet die.

-

Apply pressure using a hydraulic press to form a transparent or translucent pellet.

-

Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer.

Data Acquisition:

-

Spectral Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 32-64 scans are typically co-added to improve the signal-to-noise ratio.

-

A background spectrum of a pure KBr pellet should be recorded and automatically subtracted from the sample spectrum.

Data Presentation: Characteristic FTIR Bands for this compound

The FTIR spectrum of this compound is characterized by the vibrational modes of the ammonium and carboxylate ions, as well as the methylene groups of the adipate backbone.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Characteristics |

| ~3200-2800 | N-H stretching | Ammonium (NH₄⁺) | Broad and strong absorption. |

| ~2950-2850 | C-H stretching (asymmetric & symmetric) | Methylene (-CH₂-) | Sharp, medium to strong absorptions. |

| ~1630-1550 | N-H bending | Ammonium (NH₄⁺) | Strong absorption. |

| ~1600-1550 | C=O stretching (asymmetric) | Carboxylate (COO⁻) | Very strong absorption. |

| ~1450-1400 | C-H bending (scissoring) | Methylene (-CH₂-) | Medium intensity. |

| ~1420-1300 | C=O stretching (symmetric) | Carboxylate (COO⁻) | Strong absorption. |

Note: The exact peak positions can vary slightly due to sample preparation and instrument variations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the detailed structural analysis of organic molecules. For this compound, both ¹H (proton) and ¹³C NMR are used to elucidate the structure. Due to the symmetry of the adipate anion, the NMR spectra are relatively simple.

Experimental Protocol: NMR Analysis

Instrumentation:

-

NMR Spectrometer (e.g., 400 MHz or higher)

-

5 mm NMR tubes

Sample Preparation:

-

Accurately weigh approximately 43 mg of this compound.

-

Dissolve the sample in 0.5 mL of deuterium oxide (D₂O). D₂O is used as the solvent to avoid a large interfering signal from solvent protons.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

Cap the NMR tube and ensure the solution is homogeneous.

Data Acquisition:

-

¹H NMR:

-

Number of Scans: 16-32

-

Relaxation Delay: 1-2 seconds

-

-

¹³C NMR:

-

Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)

-

Relaxation Delay: 2-5 seconds

-

-

The spectra are referenced to an internal or external standard. For D₂O, the residual HDO peak can be used as a reference for ¹H NMR.

Data Presentation: ¹H and ¹³C NMR Spectral Data

The symmetry of the this compound molecule leads to a simplified NMR spectrum.

¹H NMR Data (in D₂O): [1]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~2.20 | Multiplet | 4H | -CH₂-COO⁻ (alpha-methylene protons) |

| ~1.55 | Multiplet | 4H | -CH₂-CH₂-COO⁻ (beta-methylene protons) |

Note: The ammonium protons (NH₄⁺) are often not observed in D₂O due to rapid exchange with deuterium.

Typical ¹³C NMR Data:

| Chemical Shift (δ) ppm | Assignment |

| ~180-175 | -COO⁻ (carboxylate carbon) |

| ~35-30 | -CH₂-COO⁻ (alpha-carbon) |

| ~30-25 | -CH₂-CH₂-COO⁻ (beta-carbon) |

Visualization of Analytical Workflow

The following diagrams illustrate the logical workflow for the spectroscopic analysis of this compound.

Caption: Workflow for FTIR analysis of this compound.

Caption: Workflow for NMR analysis of this compound.

Conclusion

The combined application of FTIR and NMR spectroscopy provides a robust and comprehensive characterization of this compound. FTIR is highly effective for the rapid identification of the key ammonium and carboxylate functional groups, confirming the salt formation. NMR spectroscopy, through both ¹H and ¹³C analysis, provides definitive structural elucidation of the adipate backbone and confirms the high degree of symmetry in the molecule. The detailed protocols and spectral data presented in this guide serve as a valuable resource for researchers and professionals in the chemical and pharmaceutical industries for the quality control and structural verification of this compound.

References

Environmental Fate and Biodegradability of Diammonium Adipate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Diammonium adipate, the ammonium salt of adipic acid, is a compound of interest in various industrial applications. Understanding its environmental fate and biodegradability is crucial for assessing its ecological impact. This technical guide synthesizes available data on the environmental behavior of this compound, focusing on its constituent components: the adipate anion and the ammonium cation. While direct experimental data on the biodegradability of the this compound salt is limited, extensive information on adipic acid demonstrates that it is readily biodegradable. The ammonium ion's fate is governed by the well-understood nitrification process. This document provides a comprehensive overview of these processes, including experimental protocols and quantitative data, to support environmental risk assessments.

Introduction

This compound ((NH₄)₂(C₆H₈O₄)) is a water-soluble organic salt.[1] In aqueous environments, it dissociates into two ammonium ions (2 NH₄⁺) and an adipate anion (C₆H₈O₄²⁻). Therefore, its environmental fate is determined by the individual behavior of these two components. This guide will address the biodegradability of the adipate moiety and the transformation and transport of the ammonium ion in various environmental compartments.

Biodegradability of the Adipate Anion

The biodegradability of the adipate component of this compound is best understood by examining the extensive data available for adipic acid. Adipic acid is consistently shown to be readily biodegradable in standard screening tests.

Aerobic Biodegradation

Multiple studies utilizing standardized OECD (Organisation for Economic Co-operation and Development) protocols have demonstrated the rapid and extensive aerobic biodegradation of adipic acid.[2][3][4][5] These tests introduce the chemical to a mixed population of microorganisms, typically from activated sludge, and measure its degradation over time.

Table 1: Summary of Aerobic Biodegradability Data for Adipic Acid

| Test Guideline | Method | Degradation | Duration | Result | Source |

| OECD 301 E | DOC Die-Away | > 86% (avg. 96.6%) | 19 days | Readily Biodegradable | [2] |

| OECD 301 C (MITI-I) | BOD | 92% | 14 days | Readily Biodegradable | [2] |

| OECD 301 B | CO₂ Evolution | 91% | 28 days | Readily Biodegradable | [2][3] |

| OECD 301 D | Closed Bottle | 83% | 30 days | Readily Biodegradable | [2] |

| River Die-Away | Not specified | 50% in 3.5 days, 90% in 7 days | 7 days | Rapidly Degraded | [6] |

| Soil Flask Test | CO₂ Evolution | 84% | 30 days | Readily Biodegradable | [6] |

Note: "Readily biodegradable" classification according to OECD requires passing a threshold (e.g., >60% ThOD/ThCO₂ or >70% DOC removal) within a 10-day window during the 28-day test.[7][8][9]

Anaerobic Biodegradation

Information on the anaerobic biodegradation of adipic acid is less prevalent in the reviewed literature. However, the aerobic biodegradability of related compounds, such as adipate esters, suggests that the adipate structure is susceptible to microbial attack under various conditions.

Environmental Fate of the Ammonium Cation

The ammonium ion (NH₄⁺) is a key component of the global nitrogen cycle. Its fate in the environment is primarily driven by microbial processes, particularly nitrification.

Nitrification

Nitrification is a two-step aerobic process carried out by distinct groups of microorganisms in soil and water.[10][11][12]

-

Ammonia Oxidation: Ammonia-oxidizing bacteria and archaea convert ammonium (NH₄⁺) to nitrite (NO₂⁻).[11]

-

Nitrite Oxidation: Nitrite-oxidizing bacteria then rapidly oxidize nitrite (NO₂⁻) to nitrate (NO₃⁻).[12]

Nitrate is highly mobile in soil and can be taken up by plants as a nutrient or be subject to leaching into groundwater.[10] The rate of nitrification is influenced by factors such as temperature, pH, oxygen availability, and the presence of organic matter.[10]

Figure 1. The two-step microbial process of nitrification.

Soil Sorption and Mobility

The ammonium ion (NH₄⁺) is a cation and can be adsorbed to negatively charged soil particles, such as clay and organic matter, through cation exchange.[13][14] This process can retard its movement through the soil profile. However, its subsequent conversion to the highly soluble nitrate anion (NO₃⁻) increases its mobility and potential for leaching.[10]

Other Environmental Fate Parameters

Hydrolysis

Given its structure as a salt of a dicarboxylic acid, this compound is not expected to undergo abiotic hydrolysis under typical environmental pH conditions.[2]

Photodegradation

Direct photolysis of this compound is not expected to be a significant environmental fate process. Indirect photodegradation of the adipate anion in the atmosphere by reaction with hydroxyl radicals may occur, but its low vapor pressure makes this a minor pathway.[2]

Bioaccumulation

The potential for bioaccumulation of adipic acid is considered to be low.[6] This is based on its low octanol-water partition coefficient (log Kow = 0.08) and its rapid biodegradability.[3][6] The ammonium ion is a nutrient and is not expected to bioaccumulate.

Soil Sorption of Adipate

The soil organic carbon-water partitioning coefficient (Koc) for adipic acid has been estimated to be low (around 24-26), suggesting very high mobility in soil.[2][6] As adipic acid has pKa values of 4.44 and 5.44, it will exist predominantly in its anionic (adipate) form in most environmental soils and waters. Anions generally exhibit low adsorption to soils.[6][15]

Table 2: Physicochemical Properties and Environmental Fate Parameters of Adipic Acid

| Parameter | Value | Interpretation | Source |

| Water Solubility | Soluble | High potential for dissolution in water | [4] |

| Vapor Pressure | 3.02 x 10⁻⁵ Pa at 25°C | Not volatile from water or soil | [6] |

| log Kow | 0.08 | Low bioaccumulation potential | [3][6] |

| Koc | 24 - 26 (estimated) | Very high mobility in soil | [2][6] |

| pKa₁, pKa₂ | 4.41, 5.41 | Exists as anion in typical environmental pH | [16] |

Ecotoxicity

Limited direct ecotoxicity data for this compound is available.[1] However, data for adipic acid indicate low toxicity to aquatic organisms.[3][4] The ammonium ion can be toxic to aquatic life, particularly in its un-ionized form (NH₃), the concentration of which increases with higher pH and temperature.[14][17]

Table 3: Ecotoxicity of Adipic Acid

| Organism | Endpoint | Value | Exposure | Source |

| Fish (Pimephales promelas) | LC₅₀ | 97 mg/L | 96 hours | [3] |

| Daphnia (Daphnia magna) | EC₅₀ | 46 mg/L | 48 hours | [3] |

| Algae (Pseudokirchneriella subcapitata) | ErC₅₀ | 59 mg/L | 72 hours | [3] |

| Bacteria (Pseudomonas putida) | EC₅₀ | 92 mg/L | 17 hours | [3] |

Experimental Protocols

The assessment of ready biodegradability for the adipate component is based on the OECD 301 series of tests. A general workflow for these tests is outlined below.

Figure 2. Generalized workflow for OECD 301 ready biodegradability tests.

Principle of OECD 301 Tests

A solution or suspension of the test substance in a mineral medium is inoculated with microorganisms and incubated under aerobic conditions in the dark or diffuse light for 28 days.[7] The degradation is followed by measuring parameters such as dissolved organic carbon (DOC), CO₂ production, or oxygen consumption.[7][18] Blank controls with inoculum but no test substance are run in parallel to account for endogenous activity.[7] A reference compound known to be readily biodegradable is also tested for procedural validation.[7]

Conclusion

Based on the available scientific data, the environmental fate of this compound can be predicted with a high degree of confidence by considering its constituent ions.

-

Adipate: The adipate anion is expected to be readily biodegradable in both aquatic and terrestrial environments. It has low potential for bioaccumulation and is highly mobile in soil.

-

Ammonium: The ammonium cation will enter the natural nitrogen cycle, primarily undergoing nitrification to form nitrate. While it can be sorbed to soil particles, its transformation to nitrate increases its mobility.

Overall, this compound is not expected to persist in the environment. Its degradation pathways are well-understood biological processes. The primary environmental considerations would be related to the nutrient-loading potential of the ammonium and subsequent nitrate, and the potential for ammonia toxicity in aquatic systems under conditions of high pH and temperature.

References

- 1. Ammonium Adipate Pure Manufacturers, with SDS [mubychem.com]

- 2. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 3. pentachemicals.eu [pentachemicals.eu]

- 4. lanxess.com [lanxess.com]

- 5. ascendmaterials-files.sfo2.cdn.digitaloceanspaces.com [ascendmaterials-files.sfo2.cdn.digitaloceanspaces.com]

- 6. Adipic Acid | C6H10O4 | CID 196 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. oecd.org [oecd.org]

- 8. oecd.org [oecd.org]

- 9. OECD 301/310: Ready Biodegradability Tests | ibacon GmbH [ibacon.com]

- 10. Nitrogen in the Environment: Nitrification | MU Extension [extension.missouri.edu]

- 11. Nitrification - Wikipedia [en.wikipedia.org]

- 12. bio.libretexts.org [bio.libretexts.org]

- 13. pubs.geoscienceworld.org [pubs.geoscienceworld.org]

- 14. Ecological Effects of Ammonia | Minnesota Department of Agriculture [mda.state.mn.us]

- 15. cabidigitallibrary.org [cabidigitallibrary.org]

- 16. Adipic acid - Wikipedia [en.wikipedia.org]

- 17. epa.gov [epa.gov]

- 18. Test No. 301: Ready Biodegradability - Tox Lab [toxlab.co]

"history and discovery of diammonium adipate"

An In-depth Technical Guide on the History and Discovery of Diammonium Adipate

Abstract

This compound, with the IUPAC name Bis(azanium) hexanedioate, is an ammonium salt of the dicarboxylic acid, adipic acid.[1] While not as widely known as its precursor, its history is intrinsically linked to the development of modern polymers, specifically Nylon 6,6. Initially a laboratory chemical, its significance has evolved, positioning it as a key intermediate in emerging bio-based manufacturing routes for adipic acid. This guide provides a comprehensive overview of the history, synthesis, properties, and experimental protocols associated with this compound, tailored for researchers in chemistry and drug development.

Historical Context and Discovery

The research trajectory of this compound is closely tied to the commercialization of adipic acid. The primary driver for adipic acid production was the invention of Nylon 6,6 by Wallace Carothers at DuPont in the 1930s.[2] Nylon 6,6 is a polyamide synthesized from two six-carbon monomers: adipic acid and hexamethylenediamine.[3][4]

The direct precursor salt for this polymerization is hexamethylenethis compound, often called "nylon salt".[1][2][3] This salt is formed through the acid-base neutralization of adipic acid and hexamethylenediamine. This compound is the simpler analogue, formed from adipic acid and ammonia. Its study and synthesis are rooted in the fundamental acid-base chemistry that underpins the formation of these "nylon salts," which proved crucial for achieving the precise 1:1 stoichiometric ratio required for high molecular weight polymer synthesis.[2]

While the initial focus was on petrochemical routes, modern research has shifted towards sustainability. In this context, this compound has gained new importance as a central intermediate in processes for producing and recovering adipic acid from fermentation broths, bridging the gap between biotechnology and industrial chemistry.[1][3]

Synthesis Pathways

The synthesis of this compound is fundamentally an acid-base reaction. However, its formation is best understood in the context of the production of its precursor, adipic acid, which has followed two major historical pathways.

Petrochemical Route to Adipic Acid

The traditional and still dominant industrial method for producing adipic acid relies on petroleum-derived feedstocks.[5] The process begins with cyclohexane, which undergoes a two-step oxidation.

-

Cyclohexane Oxidation : In the first step, cyclohexane is oxidized using air to produce a mixture of cyclohexanol and cyclohexanone, known as KA oil (Ketone-Alcohol oil).[6][7]

-

Nitric Acid Oxidation : The KA oil is then oxidized with concentrated nitric acid, which cleaves the cyclohexane ring to form adipic acid.[6][7]

This method, while efficient, is a significant source of industrial emissions of nitrous oxide (N₂O), a potent greenhouse gas.[6][8] Once pure adipic acid is isolated, it can be used to synthesize this compound.

References

- 1. This compound | 3385-41-9 | Benchchem [benchchem.com]

- 2. paci.com.au [paci.com.au]

- 3. This compound | 19090-60-9 | Benchchem [benchchem.com]

- 4. High-purity adipic acid for industrial manufacturing processes [penpet.com]

- 5. tandfonline.com [tandfonline.com]

- 6. Understanding the Production Process of Adipic Acid [chemanalyst.com]

- 7. Adipic acid - Wikipedia [en.wikipedia.org]

- 8. Sustainable nylon production made possible by bacteria discovery | Biological Sciences | Biology [biology.ed.ac.uk]

Methodological & Application

Application Note: Synthesis of Nylon 6,6 from Diammonium Adipate

Audience: Researchers, scientists, and drug development professionals.

Objective: To provide a detailed protocol for the laboratory synthesis of nylon 6,6 via the formation of diammonium adipate (nylon salt), including methods for its subsequent polymerization. This document outlines the required materials, step-by-step procedures, and expected outcomes.

Introduction

Nylon 6,6 is a polyamide synthesized through the polycondensation of hexamethylenediamine and adipic acid.[1][2] The process typically involves an initial acid-base reaction to form a 1:1 salt, hexamethylene this compound, commonly referred to as "nylon salt".[3][4] This salt is then heated under pressure to drive off water and form the amide bonds that constitute the polymer backbone.[1] The precise equimolar ratio of the diamine and diacid is crucial for achieving a high molecular weight polymer, and the isolation of the nylon salt helps ensure this stoichiometry.[3][4] Nylon 6,6 exhibits high mechanical strength, rigidity, and thermal stability, making it a valuable polymer in various industrial applications.[2]

Experimental Overview

The synthesis is a two-stage process:

-

Salt Formation: Hexamethylenediamine and adipic acid are reacted in a solvent to precipitate the this compound salt.

-

Polymerization: The isolated and dried salt is heated in a controlled environment to induce condensation polymerization.

Quantitative Data Summary

The following table summarizes the typical quantities and conditions for the laboratory-scale synthesis of nylon 6,6 from this compound.

| Parameter | Value | Unit | Notes |

| Salt Formation Stage | |||

| Adipic Acid | 10.00 | g | |

| Hexamethylenediamine (70% v/v aq.) | 12 | mL | |

| Ethanol (solvent) | 100 | mL | |

| Heating Time | 10 | minutes | Low heat |

| Polymerization Stage | |||

| This compound Salt | ~10 | g | Use the product from the salt formation stage |

| Polymerization Temperature | 267 | °C | In a silicone oil bath |

| Polymerization Time | 1 | hour | Under vacuum |

Experimental Protocols

4.1. Materials and Equipment

-

Adipic acid (hexanedioic acid)

-

Hexamethylenediamine (1,6-diaminohexane), 70% v/v aqueous solution

-

Ethanol

-

Silicone oil

-

250 mL Beaker

-

100 mL Graduated cylinder

-

Büchner funnel and filter paper

-

Heating mantle or hot plate

-

Large ignition tube

-

Stopper with vacuum attachment

-

Vacuum pump

-

High-temperature thermometer

-

Analytical balance

4.2. Protocol 1: Preparation of this compound (Nylon Salt)

-

Weigh 10.00 g of adipic acid and transfer it to a 250 mL beaker.

-

Add 100 mL of ethanol to the beaker and dissolve the adipic acid, with gentle heating if necessary.

-

Carefully add 12 mL of a 70% v/v aqueous solution of hexamethylenediamine to the adipic acid solution.

-

Heat the resulting mixture gently for approximately 10 minutes. A white precipitate of this compound will form.[3]

-

Allow the mixture to cool to room temperature.

-

Collect the white precipitate by vacuum filtration using a Büchner funnel.

-

Wash the collected salt with three 10 mL portions of cold ethanol to remove any unreacted monomers.[3]

-

Air-dry the salt completely. Weigh the dry product to determine the yield.

4.3. Protocol 2: Condensation Polymerization of this compound

-

Place approximately 10 g of the dried this compound salt into a large ignition tube.

-

Prepare a high-temperature bath using silicone oil in a 600 mL beaker, equipped with a thermometer. Heat the oil bath to 267 °C.

-

Insert a stopper with a vacuum line attachment into the ignition tube.

-

Turn on the vacuum pump to reduce the pressure inside the tube.

-

Carefully place the ignition tube into the preheated oil bath.

-

Heat the salt under vacuum for one hour. During this time, water will be eliminated, and the molten nylon 6,6 polymer will form.

-

After one hour, turn off the heat but maintain the vacuum while the apparatus cools.

-

Once cooled, turn off the vacuum and carefully remove the solid nylon 6,6 plug from the ignition tube.

Experimental Workflow Diagram

Caption: Workflow for the synthesis of Nylon 6,6.

References

Application Notes and Protocols: Diammonium Adipate as a pH Buffer in Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

Effective pH control is a critical parameter in a vast array of scientific experiments, ensuring the stability, activity, and optimal performance of biological and chemical systems. While standard buffers like phosphate and Tris are widely used, they can present limitations, such as chelation of metal ions or interference with certain enzymatic assays. Diammonium adipate, the salt of the dicarboxylic acid adipic acid, offers a potential alternative for pH control in the acidic to neutral range. Adipic acid's two pKa values allow for two distinct buffering regions, providing versatility for various applications.[1][2][3]

This document provides a comprehensive guide to the theoretical and practical aspects of using this compound as a pH buffer, including its physicochemical properties, detailed preparation protocols, and potential applications in research and drug development.

Physicochemical Properties and Buffering Range

This compound is formed from the neutralization of adipic acid with ammonia. The buffering capacity of this system is dictated by the pKa values of adipic acid.

Table 1: Physicochemical and Buffering Properties of this compound

| Property | Value | Reference |

| Chemical Name | Diammonium hexanedioate | N/A |

| Molecular Formula | C₆H₁₆N₂O₄ | N/A |

| Molecular Weight | 180.20 g/mol | N/A |

| pKa₁ of Adipic Acid | ~4.41 | [1][2][3] |

| pKa₂ of Adipic Acid | ~5.41 | [1][2][3] |

| Theoretical Buffering Range 1 | pH 3.4 - 5.4 | N/A |

| Theoretical Buffering Range 2 | pH 4.4 - 6.4 | N/A |

The two pKa values of adipic acid provide two useful buffering ranges.[1][2][3] The first range, centered around pH 4.4, is suitable for experiments requiring acidic conditions. The second range, around pH 5.4, is effective in the slightly acidic to near-neutral range. The general principle is that a buffer is most effective within a range of approximately one pH unit above and below its pKa.

Experimental Protocols

The following protocols describe the preparation of this compound buffer solutions. These are based on standard laboratory procedures for buffer preparation. It is recommended to use high-purity water and reagents to avoid contamination.

Protocol 1: Preparation of 0.1 M this compound Buffer Solution

This protocol details the preparation of a 0.1 M this compound buffer to a specific pH by titrating a solution of adipic acid with ammonium hydroxide.

Materials:

-

Adipic acid (MW: 146.14 g/mol )

-

Ammonium hydroxide solution (e.g., 28-30% w/w NH₃ in H₂O)

-

High-purity water (e.g., deionized, distilled)

-

pH meter

-

Magnetic stirrer and stir bar

-

Volumetric flask (1 L)

-

Beakers and graduated cylinders

Procedure:

-